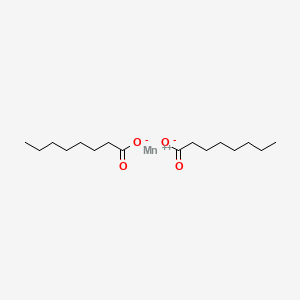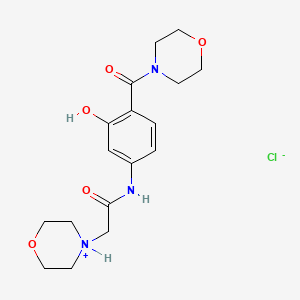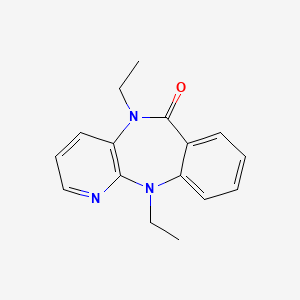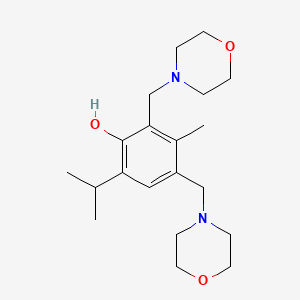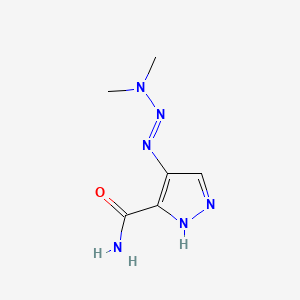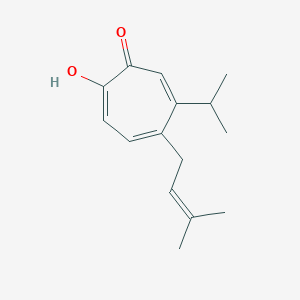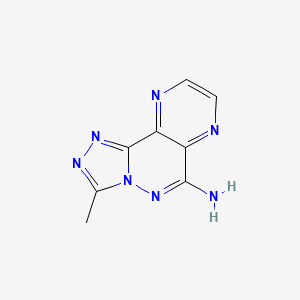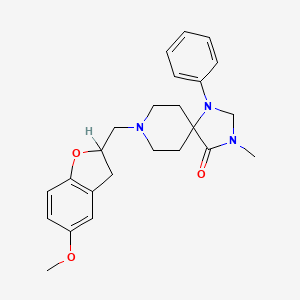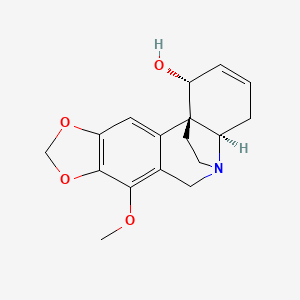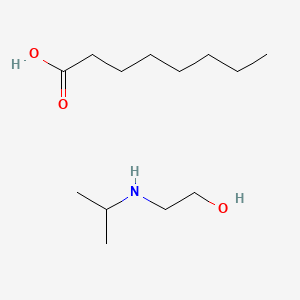
2-Stearyl-2-thiopsuedourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Stearyl-2-thiopsuedourea is a chemical compound known for its unique structure and properties. It is an organosulfur compound, which means it contains sulfur atoms in its molecular structure.
Méthodes De Préparation
The synthesis of 2-Stearyl-2-thiopsuedourea typically involves the reaction of stearyl isothiocyanate with ammonia or primary amines. The reaction conditions often require a controlled temperature and solvent environment to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .
Analyse Des Réactions Chimiques
2-Stearyl-2-thiopsuedourea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Applications De Recherche Scientifique
2-Stearyl-2-thiopsuedourea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organosulfur compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Stearyl-2-thiopsuedourea involves its interaction with molecular targets such as enzymes and receptors. The sulfur atoms in its structure play a crucial role in its reactivity and binding affinity. The pathways involved may include redox reactions and covalent modifications of target molecules .
Comparaison Avec Des Composés Similaires
2-Stearyl-2-thiopsuedourea can be compared with other similar compounds, such as thiourea and its derivatives. These compounds share similar structural features but differ in their specific chemical properties and applications. For example, thiourea is widely used in organic synthesis and has various biological activities, whereas this compound is more specialized in its applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject of study and application.
Propriétés
Numéro CAS |
45270-09-5 |
|---|---|
Formule moléculaire |
C19H40N2S |
Poids moléculaire |
328.6 g/mol |
Nom IUPAC |
octadecyl carbamimidothioate |
InChI |
InChI=1S/C19H40N2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19(20)21/h2-18H2,1H3,(H3,20,21) |
Clé InChI |
IQYGWEPIBFAIEX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCSC(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


